molecular formula C19H31N3O4S B2814817 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide CAS No. 2034281-77-9

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B2814817
CAS RN: 2034281-77-9
M. Wt: 397.53
InChI Key: FVNFFNVWHXRLGC-UHFFFAOYSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H31N3O4S and its molecular weight is 397.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Compounds related to N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide have shown significant antimicrobial activities. Derivatives like N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide exhibited strong effects against pathogenic bacteria and Candida species. The antimicrobial activity was particularly notable against fungi, with compounds being more effective against fungi than bacteria (Mokhtari & Pourabdollah, 2013).

Enzyme Inhibition

  • N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their inhibition potential against various enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds showed promising activity in enzyme inhibition (Khalid et al., 2014).

Biological Screening and Fingerprint Applications

  • N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and screened for their antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities and potential as fingerprint agents due to their properties in latent fingerprint analysis (Khan et al., 2019).

Agricultural Applications

  • Pyridine derivatives, which include structures similar to this compound, have been synthesized and evaluated for their toxicity against pests like cowpea aphid. These compounds showed strong aphidicidal activities, suggesting their potential use in agriculture (Bakhite et al., 2014).

Corrosion Inhibition

  • Compounds with long alkyl side chains and acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds showed promising inhibition efficiencies, indicating their potential application in preventing metal corrosion (Yıldırım & Çetin, 2008).

Antidepressant and Addiction Treatment Potential

  • Certain derivatives of N-substituted acetamide have shown potential in the treatment of depression and addiction disorders. These compounds were found to exhibit antagonist properties against specific receptors, indicating their potential in pharmacological applications (Grimwood et al., 2011).

Antibacterial Properties

  • Synthesized N-substituted derivatives of acetamide, including those with piperidine structures, have been evaluated for their antibacterial activity. These compounds exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in antibacterial applications (Khalid et al., 2016).

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S/c1-15(2)17-5-7-18(8-6-17)26-14-19(23)20-13-16-9-11-22(12-10-16)27(24,25)21(3)4/h5-8,15-16H,9-14H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNFFNVWHXRLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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